molecular formula C17H15Br2N5OS B10949199 3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole

Cat. No.: B10949199
M. Wt: 497.2 g/mol
InChI Key: YSQGTDLCZOTQHU-AWQFTUOYSA-N
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Description

5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzaldehyde
  • 3-Bromo-2-methoxybenzaldehyde
  • 5-Bromo-2,3-dimethoxybenzaldehyde

Uniqueness

The uniqueness of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H15Br2N5OS

Molecular Weight

497.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H15Br2N5OS/c1-25-15-6-5-14(19)8-12(15)9-20-22-16-21-17(24-23-16)26-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H2,21,22,23,24)/b20-9+

InChI Key

YSQGTDLCZOTQHU-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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